2-(Cyclopentyloxy)-3-methoxypropan-1-ol
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Overview
Description
2-(Cyclopentyloxy)-3-methoxypropan-1-ol is an organic compound with a molecular formula of C9H18O3 This compound features a cyclopentyloxy group attached to a methoxypropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyloxy)-3-methoxypropan-1-ol typically involves the reaction of cyclopentanol with 3-methoxypropan-1-ol under specific conditions. One common method is the Williamson ether synthesis, where cyclopentanol is deprotonated using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), followed by the addition of 3-methoxypropan-1-ol. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase transfer catalysts (PTCs) can be employed to facilitate the reaction under milder conditions. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentyloxy)-3-methoxypropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Sodium iodide (NaI) in acetone, ammonia (NH3) in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-(Cyclopentyloxy)-3-methoxypropan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, solvents, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-(Cyclopentyloxy)-3-methoxypropan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or binding to receptor sites, thereby influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopentyloxy)-5-methoxypropan-1-ol
- 2-(Cyclopentyloxy)-3-ethoxypropan-1-ol
- 2-(Cyclohexyloxy)-3-methoxypropan-1-ol
Uniqueness
2-(Cyclopentyloxy)-3-methoxypropan-1-ol is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability profiles, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
823838-58-0 |
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Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-cyclopentyloxy-3-methoxypropan-1-ol |
InChI |
InChI=1S/C9H18O3/c1-11-7-9(6-10)12-8-4-2-3-5-8/h8-10H,2-7H2,1H3 |
InChI Key |
JHEQQCZIWSBVMR-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CO)OC1CCCC1 |
Origin of Product |
United States |
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